Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a useful research compound. Its molecular formula is C26H26N6O10S2 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of derivatives containing the sulfonamide moiety, leading to the development of compounds with potential antimicrobial activities. This includes the preparation of benzenesulfonamides through diazotization and coupling reactions, demonstrating the chemical versatility and potential biological significance of these compounds (El-Gaby et al., 2018).
Photochromic Performance
- The photochromic performance of hyperbranched azo polyurethanes synthesized using diazenylbenzenesulfonic acid has been evaluated. This research highlights the potential of such compounds in developing materials that change color in response to light, which could have applications in smart windows and optical storage devices (Feng Zong-cai et al., 2013).
Dyeing Applications
- Novel acid dyes with coumarin moieties have been synthesized for dyeing wool and silk fabrics, showing good light fastness and color depth. This suggests the utility of these diazenyl sulfonate compounds in the textile industry for producing vibrant and durable colors (Bashandy et al., 2016).
Photocatalytic Decolorization
- The photocatalytic decolorization of water-soluble azo-azomethine dyes, including the target compound, under solar light and UV irradiation, has been reviewed. The research investigates the efficiency of nanophotocatalysts like TiO2 and ZnO in the decolorization process, offering insights into environmental remediation techniques (Khanmohammadi & Rezaeian, 2015).
Antimicrobial and Antitumor Agents
- A study reports on the synthesis, characterization, and antimicrobial assessment of azo-sulfa conjugated chromene moieties. These compounds were evaluated as potent class I histone deacetylase inhibitors and antitumor agents, highlighting their potential in medicinal chemistry for treating cancer and infections (Okasha et al., 2019).
Mechanism of Action
Mode of Action
It is known to be involved in photoisomerization processes, particularly in the presence of a para-benzoquinone sensitizer . The isomerization of stilbene via the triplet state generally exhibits (Z)-selectivity (cis-selectivity); however, the para-benzoquinone sensitizer changes it to (E)-selectivity (trans-selectivity) . This suggests that STILBAZO may interact with its targets to induce conformational changes .
Biochemical Pathways
Given its involvement in photoisomerization processes, it is plausible that stilbazo may influence pathways related to light-dependent reactions or photochemical processes .
properties
CAS RN |
1571-36-4 |
---|---|
Molecular Formula |
C26H26N6O10S2 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
azane;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H20N4O10S2.2H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);2*1H3/b2-1+,29-27?,30-28?;; |
InChI Key |
BTVLOQLIWTZBDD-ZFEDVODKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |
SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |
Origin of Product |
United States |
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